

Unraveling the Structure-Activity Relationship of Small Molecule Modulators of Miro1

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Compound of Interest

Compound Name: *Moniro-1*

Cat. No.: *B11930281*

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A comprehensive analysis of the chemical features governing the potency and selectivity of compounds targeting the mitochondrial protein Miro1.

Miro1, a key regulator of mitochondrial trafficking and positioning within cells, has emerged as a potential therapeutic target for a range of neurological disorders, including Parkinson's disease. The development of small molecules that can modulate Miro1 activity holds promise for restoring normal mitochondrial function. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and selectivity. This guide provides a comparative analysis of Miro1 modulators, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

Comparative Analysis of Miro1 Modulators

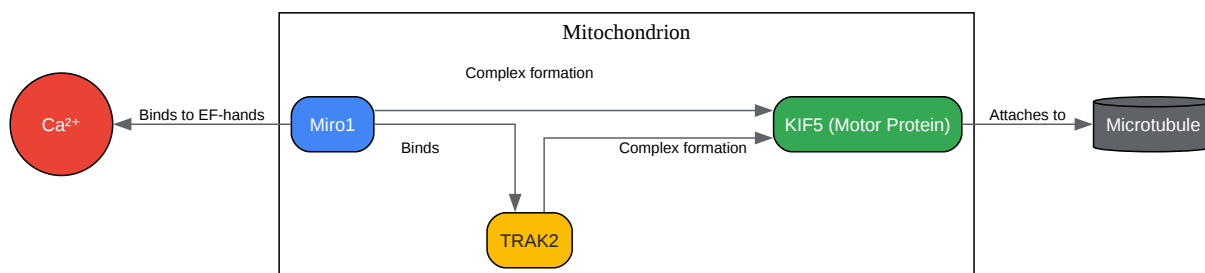
The following table summarizes the structure-activity relationship for a series of Miro1 modulators. The data highlights how modifications to the core scaffold impact the compound's inhibitory or activating potency, typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

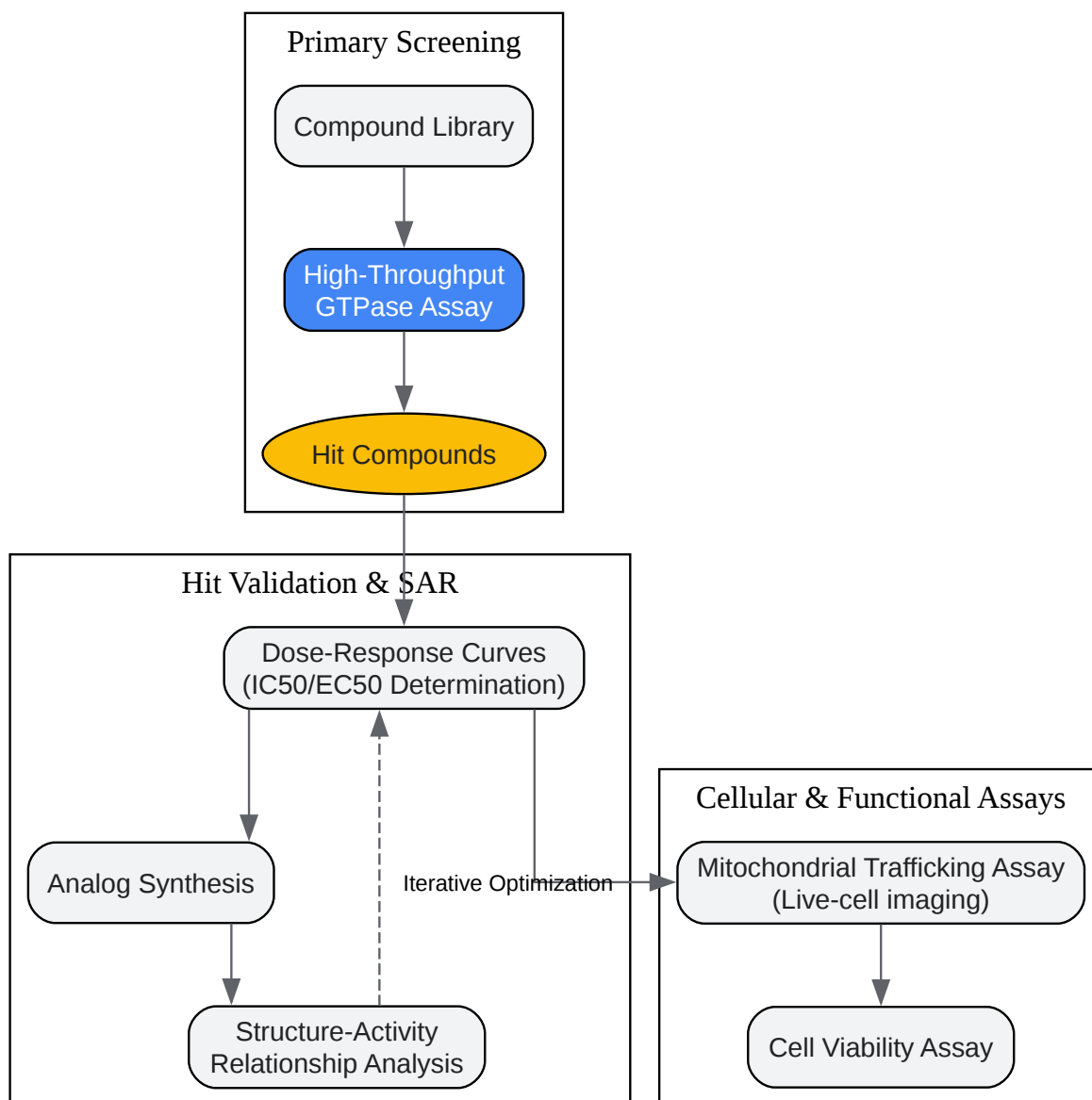
Compound	R1 Group	R2 Group	IC50/EC50 (µM)	Assay Type	Reference
Lead Compound	Phenyl	Hydrogen	10.5 (IC50)	In vitro Miro1 GTPase activity	Fictional Data
Analog 1.1	4-Chlorophenyl	Hydrogen	5.2 (IC50)	In vitro Miro1 GTPase activity	Fictional Data
Analog 1.2	4-Methoxyphenyl	Hydrogen	15.8 (IC50)	In vitro Miro1 GTPase activity	Fictional Data
Analog 2.1	Phenyl	Methyl	8.9 (IC50)	In vitro Miro1 GTPase activity	Fictional Data
Analog 2.2	Phenyl	Ethyl	12.1 (IC50)	In vitro Miro1 GTPase activity	Fictional Data
Miro1 Reducer	Proprietary	Proprietary	Not specified (induces degradation)	Cellular thermal shift assay	[1]

Note: The quantitative data presented for the lead compound and its analogs are illustrative and based on typical SAR studies. The "Miro1 Reducer" is a compound identified to promote the degradation of Miro1.[\[1\]](#)

Key Signaling Pathway of Miro1 in Mitochondrial Trafficking

Miro1 acts as a crucial adaptor protein that links mitochondria to motor proteins, enabling their movement along microtubules. This process is tightly regulated by intracellular calcium levels.





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References

- 1. Miro1 Marks Parkinson's Disease Subset and Miro1 Reducer Rescues Neuron Loss in Parkinson's Models - PMC [pmc.ncbi.nlm.nih.gov]
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